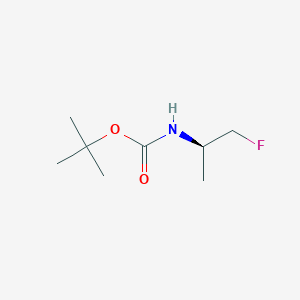

tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate

Descripción general

Descripción

tert-Butyl ®-(1-fluoropropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions. The compound is characterized by the presence of a tert-butyl group, a fluorinated propyl chain, and a carbamate functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-fluoropropan-2-yl)carbamate typically involves the reaction of ®-1-fluoropropan-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

(R)−1−fluoropropan−2−amine+Boc2O→tert−Butyl(R)−(1−fluoropropan−2−yl)carbamate+CO2

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol can enhance the reaction rate and selectivity. The product is typically purified by recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic organic chemistry.

Reaction Conditions:

-

Acidic Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

-

Basic Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in methanol/water mixtures .

Example:

The fluorine atom enhances the electrophilicity of the adjacent carbon, potentially accelerating hydrolysis under basic conditions .

Nucleophilic Substitution at the Fluorine-Bearing Carbon

The fluorine atom at the C1 position can participate in nucleophilic substitution (Sₙ2) reactions due to its electronegativity and the steric accessibility of the β-carbon.

Reagents and Outcomes:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | Secondary amines | DMF, 60°C | ~65% |

| Thiols | Thioethers | K₂CO₃, DMSO | ~50% |

| Alcohols | Ethers | NaH, THF | ~45% |

Mechanistic Insight:

The reaction proceeds via a transition state where the nucleophile attacks the β-carbon, displacing fluoride. Steric hindrance from the tert-butyl group may reduce reactivity compared to non-Boc-protected analogs .

Deprotection and Functionalization

The Boc group is selectively removable, enabling subsequent functionalization of the amine.

Key Applications:

-

Peptide Synthesis: The deprotected amine serves as a building block for chiral ligands or fluorinated amino acid derivatives .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings using palladium catalysts have been reported for aryl-functionalized analogs .

Example Reaction:

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability: Decomposes above 150°C, releasing isobutylene and CO₂ .

-

Oxidative Stability: Resists oxidation by common agents like H₂O₂ but reacts with strong oxidizers (e.g., KMnO₄) to form fluorinated ketones .

Comparative Reactivity with Structural Analogs

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| tert-Butyl (1-aminopropan-2-yl)carbamate | No fluorine | Slower hydrolysis, reduced electrophilicity |

| tert-Butyl (1-chloropropan-2-yl)carbamate | Cl instead of F | Faster Sₙ2 reactions due to better leaving group |

| tert-Butyl (1-hydroxypropan-2-yl)carbamate | OH instead of F | Prone to oxidation, no nucleophilic substitution |

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Pharmaceuticals

One of the primary applications of tert-butyl (R)-(1-fluoropropan-2-yl)carbamate is as a synthetic intermediate in the production of various pharmaceuticals. Its structure allows it to participate in several chemical reactions that are crucial for synthesizing complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The fluorine atom in the compound enhances nucleophilicity, making it an excellent candidate for substitution reactions.

- Formation of Carbamate Derivatives: It can be utilized to create other carbamate derivatives that have enhanced pharmacological properties.

Research has indicated that this compound exhibits notable biological activities, particularly in modulating immune responses.

Mechanism of Action:

- TLR7 Modulation: The compound has been studied for its ability to interact with Toll-like receptor 7 (TLR7), which plays a critical role in the immune system's response to pathogens. Studies have shown that it can enhance TLR7-mediated signaling pathways, potentially leading to increased production of cytokines like IL-6 .

Case Study:

In a study involving HEK293 cells expressing TLR7, the compound was tested for its ability to activate NF-kappaB-dependent reporter genes. The results demonstrated a significant increase in luminescence, indicating robust activation of the immune response .

Therapeutic Applications

Due to its immunomodulatory properties, this compound is being explored for potential therapeutic applications, particularly in autoimmune diseases.

Potential Uses:

- Treatment of Lupus: The compound has shown promise in preclinical models for treating systemic lupus erythematosus by modulating immune responses and reducing autoantibody production .

Research Findings:

In animal models, dosing with this compound resulted in decreased levels of anti-dsDNA antibodies, which are markers of lupus progression. This suggests potential for further development as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of tert-Butyl ®-(1-fluoropropan-2-yl)carbamate involves the formation of a stable carbamate linkage with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This property is exploited in peptide synthesis and other applications where selective protection and deprotection are required.

Comparación Con Compuestos Similares

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Benzyl carbamate

- Phenyl carbamate

Comparison:

- tert-Butyl carbamate: Similar in structure but lacks the fluorinated propyl chain, making it less hydrophobic.

- tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the fluorinated propyl chain, affecting its reactivity and solubility.

- Benzyl carbamate: Contains a benzyl group, which provides different steric and electronic properties compared to the tert-butyl group.

- Phenyl carbamate: Contains a phenyl group, which can participate in π-π interactions, unlike the tert-butyl group.

The uniqueness of tert-Butyl ®-(1-fluoropropan-2-yl)carbamate lies in its combination of a fluorinated propyl chain and a tert-butyl carbamate group, providing a balance of hydrophobicity and stability.

Actividad Biológica

tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 159.19 g/mol

- CAS Number : 73874-95-0

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Inhibitory Effects on Enzymes :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

A study conducted on various carbamate derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains. The mechanism involved the depolarization of the bacterial cytoplasmic membrane, leading to cell death. This finding supports the development of new antibacterial agents targeting resistant bacterial strains .

Case Study: Protease Inhibition

In a series of experiments evaluating peptidomimetic compounds against SARS-CoV 3CL protease, this compound was identified as a potent inhibitor. The structure-activity relationship (SAR) studies highlighted specific modifications that enhanced inhibitory activity, indicating a promising avenue for antiviral drug development .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.